molecular formula C14H19Br2NO2S B12199891 [(2,4-Dibromo-5-methylphenyl)sulfonyl](2-methylcyclohexyl)amine

[(2,4-Dibromo-5-methylphenyl)sulfonyl](2-methylcyclohexyl)amine

Cat. No.: B12199891
M. Wt: 425.2 g/mol
InChI Key: HOYPAHGNUGQUHX-UHFFFAOYSA-N
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Description

(2,4-Dibromo-5-methylphenyl)sulfonylamine is a complex organic compound characterized by the presence of bromine, sulfonyl, and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dibromo-5-methylphenyl)sulfonylamine typically involves multiple steps. One common approach is the bromination of 2,4-dimethylphenyl sulfone, followed by the introduction of the amine group through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dibromo-5-methylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,4-Dibromo-5-methylphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,4-Dibromo-5-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or disruption of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [(2,4-Dibromo-5-methylphenyl)sulfonyl]-2-pyridylamine
  • [(2,4-Dibromo-5-methylphenyl)sulfonyl]-3-pyridylamine

Uniqueness

(2,4-Dibromo-5-methylphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C14H19Br2NO2S

Molecular Weight

425.2 g/mol

IUPAC Name

2,4-dibromo-5-methyl-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C14H19Br2NO2S/c1-9-5-3-4-6-13(9)17-20(18,19)14-7-10(2)11(15)8-12(14)16/h7-9,13,17H,3-6H2,1-2H3

InChI Key

HOYPAHGNUGQUHX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)Br

Origin of Product

United States

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